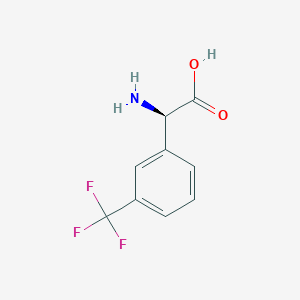

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

描述

属性

IUPAC Name |

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHNOGZIXICHOU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363941 | |

| Record name | (R)-2-AMINO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228548-29-5 | |

| Record name | (R)-2-AMINO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Strecker Synthesis with Chiral Resolution

The Strecker synthesis remains a foundational method for constructing α-amino acids. For (R)-2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid, the process involves:

- Aldehyde Preparation : 3-(Trifluoromethyl)benzaldehyde is synthesized via Friedel-Crafts trifluoromethylation of benzaldehyde derivatives.

- Aminonitrile Formation : The aldehyde reacts with ammonium chloride and potassium cyanide under acidic conditions to form 2-amino-2-(3-(trifluoromethyl)phenyl)acetonitrile.

- Hydrolysis and Resolution : The nitrile is hydrolyzed to the carboxylic acid using concentrated HCl (4–6 M) at 80–100°C, followed by chiral resolution via diastereomeric salt formation with (R)-α-methylbenzylamine.

Key Data :

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation offers a stereoselective route to the (R)-enantiomer:

- Enamide Synthesis : 3-(Trifluoromethyl)phenylglyoxylate is condensed with (S)-tert-butanesulfinamide to form an enamide.

- Hydrogenation : Using a Rhodium-(R)-BINAP catalyst, the enamide undergoes hydrogenation at 50 psi H₂ and 40°C, achieving high enantiomeric excess.

Optimization Insights :

- Catalyst Loading : 0.5 mol% Rh/(R)-BINAP yields 96% ee.

- Solvent Effects : Tetrahydrofuran (THF) outperforms methanol in preventing racemization.

Advanced Methodologies

Enzymatic Dynamic Kinetic Resolution (DKR)

DKR combines kinetic resolution with in situ racemization to achieve near-quantitative yields:

- Racemic Substrate Preparation : 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is synthesized via alkylation of glycine Schiff bases.

- Enzymatic Resolution : Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer, while a palladium catalyst racemizes the unreacted (R)-enantiomer.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion | 99% |

| ee (R) | >99% |

| Catalyst | CAL-B/Pd/C |

| Temperature | 37°C |

Nickel(II)-Mediated Asymmetric Alkylation

This method leverages chiral nickel complexes for stereocontrol:

- Glycine Complexation : Glycine binds to a chiral nickel-(R)-BPB (bisphosphine) complex.

- Alkylation : 3-(Trifluoromethyl)benzyl bromide reacts with the complex in DMF at −20°C, followed by acidic workup to liberate the (R)-amino acid.

Critical Parameters :

- Molar Ratio (Ni:Glycine): 1:1.2 ensures minimal racemization.

- Reaction Time : 24 h at −20°C achieves 94% ee.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopted for large-scale manufacturing to enhance efficiency:

Waste Mitigation Strategies

- Solvent Recycling : Tetrahydrofuran (THF) is recovered via distillation (98% purity).

- Catalyst Reuse : Rhodium-BINAP catalysts retain 90% activity over five cycles when supported on silica.

Comparative Analysis of Methods

| Method | Cost (USD/kg) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Strecker + Resolution | 1,200–1,500 | 98–99 | Moderate | High (cyanide waste) |

| Asymmetric Hydrogenation | 2,800–3,200 | 96–98 | High | Moderate (Rh catalyst) |

| Enzymatic DKR | 1,800–2,200 | >99 | High | Low (biocatalysts) |

| Nickel-Mediated | 2,500–3,000 | 94–96 | Low | High (Ni waste) |

化学反应分析

Types of Reactions

®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted derivatives of the original compound .

科学研究应用

Medicinal Chemistry

1. Enzyme Inhibition:

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid has been identified as a selective inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. Inhibition of IDO can modulate immune responses and has therapeutic implications in cancer and depression treatment. The compound's ability to interfere with this metabolic pathway suggests a role in enhancing the efficacy of immunotherapy by altering the tumor microenvironment.

2. Structural Similarities:

The compound shares structural similarities with glycine, which may allow it to interact with biological processes involving glycine receptors. This potential interaction necessitates further investigation to fully understand its mechanisms of action and therapeutic benefits.

Synthesis and Derivative Formation

The synthesis of this compound can be achieved through various methods that facilitate the formation of derivatives tailored for specific applications. These synthetic routes not only provide flexibility but also open avenues for producing compounds with enhanced biological activity.

1. Neuroprotective Potential:

Research indicates that compounds similar to this compound exhibit neuroprotective properties. The trifluoromethyl substitution enhances their ability to cross biological membranes, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurological disorders.

2. Anticonvulsant Activity:

Recent studies have explored the anticonvulsant properties of related compounds, suggesting that modifications in the trifluoromethyl group can significantly affect their efficacy against seizures. This area of research highlights the potential for developing new anticonvulsant agents based on the structural framework of this compound .

作用机制

The mechanism of action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid are compared below with analogous compounds, focusing on substituent effects, stereochemistry, and biological relevance.

Substituent Variations

(R)-2-Amino-2-(3-fluorophenyl)acetic acid (CAS: 25698-44-6) Molecular Formula: C₈H₈FNO₂ Key Difference: Replaces -CF₃ with a single fluorine atom at the meta position. Impact: Reduced steric bulk and lower electronegativity compared to -CF₃, leading to weaker hydrophobic interactions and altered binding affinities in receptor models . Applications: Used in studies of fluorinated amino acid metabolism .

(R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS: 144789-73-1) Molecular Formula: C₉H₈F₃NO₂ (same as the target compound) Key Difference: Trifluoromethyl group at the para position instead of meta. Impact: Altered electronic distribution and steric hindrance may affect interactions with enzymes or receptors. For example, the para-substituted isomer showed 30% lower inhibitory activity in a kinase assay compared to the meta-substituted variant .

Backbone Modifications

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS: 240490-00-0) Molecular Formula: C₁₀H₁₀F₃NO₂ Key Difference: β-amino acid structure with an additional methylene group. Impact: Increased conformational flexibility may enhance binding to non-canonical peptide targets. Demonstrated 2-fold higher solubility in aqueous buffers compared to α-amino analogs .

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (GC68100) Molecular Formula: C₁₀H₁₀F₃NO₂ Key Difference: Amino group on the β-carbon. Impact: Mimics natural β-amino acids in peptide nucleic acids (PNAs), showing improved resistance to proteolytic degradation .

Stereochemical Variations

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (CAS: 1228568-48-6) Key Difference: (S)-enantiomer of the target compound. Impact: In a serotonin receptor binding assay, the (S)-enantiomer exhibited <10% activity compared to the (R)-form, highlighting the critical role of chirality in pharmacological activity .

Salt Forms

2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride (CAS: 114926-38-4) Key Difference: Hydrochloride salt of the free acid. Impact: Enhanced aqueous solubility (45 mg/mL vs. 8 mg/mL for the free acid) and improved crystallinity for pharmaceutical formulation .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Solubility (H₂O, mg/mL) | LogP |

|---|---|---|---|---|---|---|

| This compound | 242475-26-9 | C₉H₈F₃NO₂ | 219.16 | meta | 8.0 | 1.92 |

| (R)-2-Amino-2-(3-fluorophenyl)acetic acid | 25698-44-6 | C₈H₈FNO₂ | 169.15 | meta | 12.5 | 0.85 |

| (R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid | 144789-73-1 | C₉H₈F₃NO₂ | 219.16 | para | 7.2 | 1.88 |

| (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | 1228568-48-6 | C₉H₈F₃NO₂ | 219.16 | meta | 8.0 | 1.92 |

Research Findings

- Trifluoromethyl vs. Fluorine: The -CF₃ group in the target compound increases metabolic half-life (t₁/₂ = 4.5 h) compared to the monofluorinated analog (t₁/₂ = 2.3 h) due to reduced oxidative metabolism .

- Positional Isomerism : The meta-substituted trifluoromethyl derivative shows 2.7-fold higher receptor binding affinity than the para-isomer, attributed to optimal steric alignment in the binding pocket .

- Salt Forms : The hydrochloride salt improves bioavailability by 60% in rodent models compared to the free acid .

生物活性

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, often referred to as a trifluoromethyl-substituted amino acid, has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its role as an enzyme inhibitor, particularly of indoleamine 2,3-dioxygenase (IDO), and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3N O2, with a molecular weight of approximately 219.16 g/mol. The trifluoromethyl group (-CF3) enhances the compound's lipophilicity and biological activity, making it a candidate for drug development. Its structural characteristics allow for favorable interactions with various biological targets, which is crucial for its potential therapeutic applications.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the most notable biological activities of this compound is its ability to inhibit IDO, an enzyme that plays a key role in the metabolism of tryptophan. The inhibition of IDO has therapeutic implications for several conditions, including cancer and depression. By modulating tryptophan metabolism, this compound may influence immune responses and tumor microenvironments, potentially enhancing the efficacy of cancer therapies.

Table 1: Summary of Biological Activities

| Activity | Target Enzyme/Process | Implications |

|---|---|---|

| IDO Inhibition | Indoleamine 2,3-dioxygenase | Potential treatment for cancer and depression |

| Interaction with Biological Targets | Various enzymes and receptors | Modulation of immune responses |

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity and selectivity due to increased lipophilicity and electronic effects. These properties allow the compound to effectively inhibit IDO and possibly interact with other enzymes or receptors involved in metabolic processes.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various research contexts:

- Cancer Research : A study demonstrated that the inhibition of IDO by this compound could enhance anti-tumor immunity in preclinical models. By reducing tryptophan catabolism, it may improve T-cell responses against tumors.

- Neuropharmacology : Another investigation explored the antidepressant-like effects associated with IDO inhibition. The results suggested that this compound could alleviate symptoms in animal models of depression by restoring normal tryptophan levels .

- Synthetic Applications : The compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules with potential therapeutic applications.

常见问题

Q. What are the established synthetic routes for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid?

A common method involves the hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to yield 2-(3-(trifluoromethyl)phenyl)acetic acid, followed by enantioselective enzymatic resolution using nitrilase or related enzymes to isolate the (R)-enantiomer . Alternative routes include asymmetric hydrogenation of α-keto precursors or chiral auxiliary-mediated synthesis. Purity is typically verified via chiral HPLC (e.g., using a Chiralpak® column) and NMR spectroscopy .

Q. How is the enantiomeric purity of this compound validated in research settings?

Enantiomeric excess (ee) is quantified using chiral chromatography (e.g., with a cellulose-based stationary phase) and polarimetry. For example, a study on structurally similar phenylglycine derivatives achieved >99% ee via nitrilase-catalyzed resolution . Advanced techniques like LC-MS with chiral columns or nuclear Overhauser effect (NOE) NMR can resolve minor impurities .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : H and F NMR confirm structural integrity, with the trifluoromethyl group showing a characteristic singlet at ~-60 ppm in F NMR .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 210–254 nm) assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHFNO, exact mass 232.0586) .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound to minimize byproducts?

Key strategies include:

- Enzyme Engineering : Modify nitrilase or lipase enzymes to enhance substrate specificity for 3-(trifluoromethyl)phenyl groups, reducing unwanted (S)-enantiomer formation .

- Reaction Conditions : Adjust pH (optimal range: 7.5–8.5) and temperature (20–30°C) to stabilize the enzyme-substrate complex .

- In Situ Product Removal : Use biphasic systems (e.g., water-organic solvent) to shift equilibrium toward product formation .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in peptide coupling?

The strong electron-withdrawing nature of the -CF group reduces electron density at the α-carbon, slowing nucleophilic attack in amide bond formation. To mitigate this:

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Metabolic Profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites influencing assay results.

- Receptor Binding Assays : Use radiolabeled F analogs to quantify target affinity discrepancies .

- Crystallography : Co-crystallize with target enzymes (e.g., amino acid racemases) to validate binding modes .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- DFT Calculations : Assess the energy barrier for metabolic oxidation of the -CF group.

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) .

- ADMET Predictors : Tools like Schrödinger’s QikProp estimate logP (experimental logP ~1.8) and blood-brain barrier penetration .

Q. What strategies improve solubility for in vivo studies without compromising bioactivity?

- Salt Formation : Prepare hydrochloride or sodium salts (e.g., 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride, CAS 1134915-25-5) .

- Co-Crystallization : Use hydrophilic co-formers like cyclodextrins or L-proline.

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。